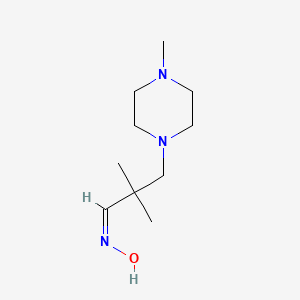![molecular formula C45H43O2PSi B15073029 2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] is a complex organic compound that features both phosphine and silane functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] typically involves multi-step organic reactions. A common approach might include:
Formation of the Binaphthalene Core: This step involves the coupling of naphthalene derivatives under conditions such as Suzuki or Stille coupling.
Introduction of Phosphine and Silane Groups: The phosphine group can be introduced via a reaction with diphenylphosphine chloride, while the silane group can be added using triethylsilyl chloride in the presence of a base.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The silane group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can produce a variety of silane derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties, such as increased thermal stability or specific mechanical characteristics.
作用機序
The mechanism by which 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination to metal ions.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene]: Lacks the triethylsilyl group, which may affect its reactivity and applications.
2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxyphenylmethyl]-[1,1’-binaphthalene]: Similar structure but without the triethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of both phosphine and silane groups in 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] makes it unique compared to other similar compounds. This dual functionality can enhance its versatility in various chemical reactions and applications.
特性
分子式 |
C45H43O2PSi |
|---|---|
分子量 |
674.9 g/mol |
IUPAC名 |
3-diphenylphosphanyl-1-[2-[hydroxy-(2-triethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C45H43O2PSi/c1-4-49(5-2,6-3)41-28-18-17-27-38(41)44(46)39-30-29-32-19-13-15-25-36(32)42(39)43-37-26-16-14-20-33(37)31-40(45(43)47)48(34-21-9-7-10-22-34)35-23-11-8-12-24-35/h7-31,44,46-47H,4-6H2,1-3H3 |
InChIキー |
OIIJIFPAMOAOKI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


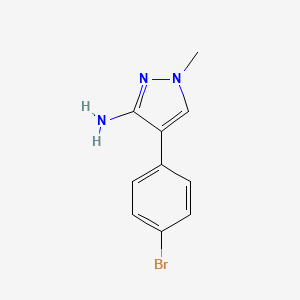
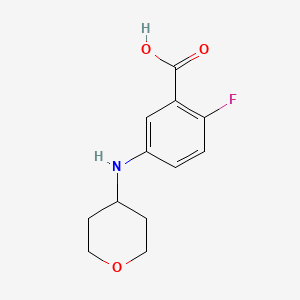

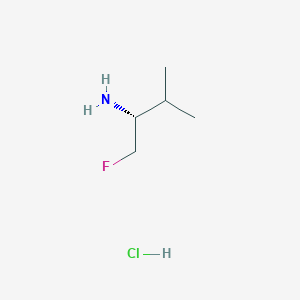
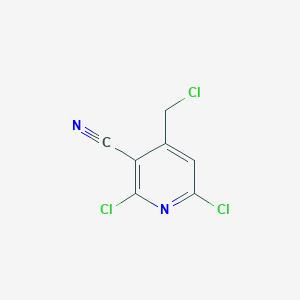
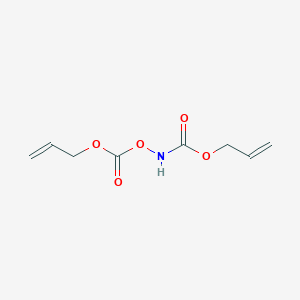
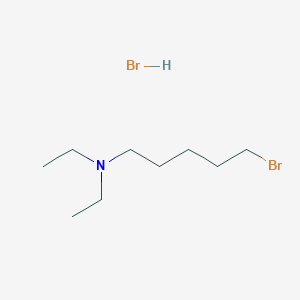

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
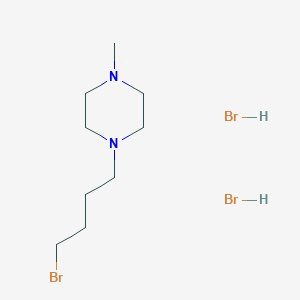
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
